molecular formula C24H25ClO3P+ B12062126 (3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride

(3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride

Cat. No.: B12062126
M. Wt: 427.9 g/mol
InChI Key: BRRCLIKFZISBBV-UHFFFAOYSA-N
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Description

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their versatility in organic synthesis and their ability to act as intermediates in various chemical reactions. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with ethyl 2-bromo-3-oxopropanoate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.

Scientific Research Applications

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of cellular processes, particularly in the investigation of mitochondrial function. The triphenylphosphonium group allows the compound to target mitochondria selectively.

    Medicine: Research has shown that derivatives of this compound have potential therapeutic applications, including as anticancer agents. The ability to modify the structure of the compound allows for the development of new drugs with improved efficacy and reduced side effects.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. Once inside the mitochondria, the compound can interact with various enzymes and proteins, affecting cellular respiration and energy production. The exact pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, used in the preparation of phosphonium salts.

    Triphenylphosphonium bromide: Similar to the chloride derivative, but with a bromide ion instead of chloride.

    Ethyl 2-bromo-3-oxopropanoate: Used as an alkylating agent in the synthesis of phosphonium salts.

Uniqueness

What sets [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride apart from similar compounds is its specific structure, which combines the triphenylphosphonium group with an ethoxycarbonyl and oxopropyl moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in a wide range of applications.

Properties

Molecular Formula

C24H25ClO3P+

Molecular Weight

427.9 g/mol

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;

InChI Key

BRRCLIKFZISBBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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